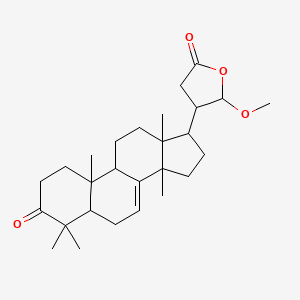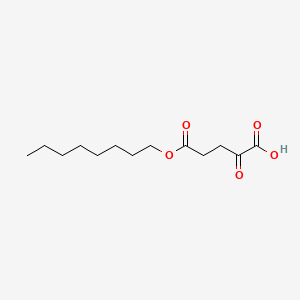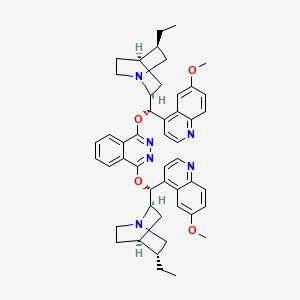![molecular formula C32H24F6IrN4P B570117 六氟磷酸铱((2,2'-联吡啶-N,N')双[2-(2-吡啶基)苯基-C,N]) CAS No. 106294-60-4](/img/no-structure.png)
六氟磷酸铱((2,2'-联吡啶-N,N')双[2-(2-吡啶基)苯基-C,N])
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Anion Sensing
Iridium complexes, particularly those with modular synthesis and rich photophysical properties, have been extensively explored for anion sensing. Luminescent chemosensors based on ruthenium (II) and iridium (III) complexes offer advantages such as visible excitation wavelengths, high quantum efficiency, and long phosphorescence lifetimes. These complexes interact with inorganic anions, producing quantifiable outputs. Researchers have focused on designing polypyridyl complexes of these transition metals to detect anions selectively .
Organic Light-Emitting Diodes (OLEDs)
Bipyridine-based iridium(III) complexes serve as excellent triplet emitters for OLEDs. These complexes exhibit two geometrical isomers (facial and meridional), and their photophysical and electrochemical properties have been analyzed. As dopants in phosphorescent OLEDs, these complexes contribute to efficient light emission .
Visible-Light Mediated Photocatalysis
Cyclometalated iridium(III) complexes, such as (Ir [dF (CF3)ppy]2(dtbpy))PF6, find applications in visible-light mediated photocatalytic organic transformations. These complexes enable late-stage incorporation of alkyl groups into biologically active heterocycles .
Electrochemiluminescence (ECL) Sensors
Tris(2,2’-bipyridyl)ruthenium(II) complex (Ru(bpy)32+) is a gold-standard luminophore in ECL. Its coordination properties and luminescence make it ideal for ECL-based sensors. Researchers have explored its use in detecting various analytes with enhanced sensitivity .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate involves the reaction of 2,2'-bipyridine-N,N'-dioxide with 2-(2-pyridinyl)phenylboronic acid followed by complexation with iridium chloride and subsequent reaction with hexafluorophosphate.", "Starting Materials": [ "2,2'-Bipyridine-N,N'-dioxide", "2-(2-pyridinyl)phenylboronic acid", "Iridium chloride", "Hexafluorophosphate" ], "Reaction": [ "Step 1: 2,2'-Bipyridine-N,N'-dioxide is reacted with 2-(2-pyridinyl)phenylboronic acid in the presence of a palladium catalyst to form the corresponding arylated bipyridine.", "Step 2: The arylated bipyridine is then complexed with iridium chloride to form the iridium complex.", "Step 3: The iridium complex is then reacted with hexafluorophosphate to form the final product, Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate." ] } | |
CAS 编号 |
106294-60-4 |
分子式 |
C32H24F6IrN4P |
分子量 |
801.753 |
IUPAC 名称 |
iridium(3+);2-phenylpyridine;2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3 |
InChI 键 |
RJJGJTKSOSSNNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
同义词 |
(OC-6-33)-(2,2’-Bipyridine-N,N’)bis[2-(2-pyridinyl)phenyl-C,N]-Iridium(1+) Hexafluorophosphate(1-); _x000B_(OC-6-33)-(2,2’-Bipyridine-κN1,κN1’)bis[2-(2-pyridinyl-κN)phenyl-κC]-Iridium(1+) , Hexafluorophosphate(1-); _x000B_2-Phenylpyridine Iridium Complex; _x000B_(2,2’-B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-((2R,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570056.png)